
Daclatasvir
概要
説明
Daclatasvir, marketed under the brand name Daklinza, is an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. It is particularly effective against HCV genotypes 1, 3, and 4. This compound works by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and assembly .
準備方法
Synthetic Routes and Reaction Conditions: Daclatasvir is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis begins with the preparation of the biphenyl moiety, followed by the construction of the imidazole and pyrrolidine rings. The final steps involve the coupling of these intermediates to form the complete this compound molecule .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as ultraperformance liquid chromatography (UPLC) for the separation and purification of intermediates and the final product. The process is designed to be scalable and cost-effective, meeting the stringent regulatory standards for pharmaceutical production .
化学反応の分析
Stability and Decomposition
Daclatasvir precursors exhibit unique degradation pathways:
-
Dimerization : Early lead compound 8 dimerizes under replicon assay conditions, forming bioactive dimers (EC₅₀ = 0.6–43 nM) via radical intermediates .
-
Hydrolytic Degradation : Thiourea (17 ) and ketoacid (16 ) byproducts form via acylated thiourea intermediate (14 ) hydrolysis .
Table 2: Decomposition Products and Bioactivity
Product | Formation Pathway | EC₅₀ (GT-1b Replicon) |
---|---|---|
Dimer (Peak 6) | Radical-mediated coupling | 0.6 nM |
Thiohydantoin | Oxidation of 8 | Inactive |
Thiourea | Hydrolysis of 14 | Inactive |
Metabolic Reactions
This compound undergoes hepatic metabolism primarily via CYP3A4:
-
δ-Oxidation : The pyrrolidine ring undergoes oxidation, forming an aminoaldehyde intermediate. Intramolecular reaction with the imidazole nitrogen yields a stable metabolite .
-
Protein Binding : 99% plasma protein binding limits free drug availability, influencing metabolic turnover .
Table 3: Key Metabolic Parameters
Parameter | Value | Source |
---|---|---|
Primary Enzyme | CYP3A4 | |
Major Metabolite | Aminoaldehyde derivative | |
Bioavailability | 67% (oral tablet) | |
Half-life | 12–15 hours |
Reaction Mechanisms and Challenges
-
Stereochemical Control : L-proline and L-valine residues ensure correct stereochemistry during dipeptide coupling .
-
Dimerization Mitigation : Continuous flow systems minimize decomposition by reducing intermediate exposure .
-
Metabolic Stability : CYP3A4 inhibitors/inducers (e.g., ritonavir) significantly alter pharmacokinetics, necessitating dose adjustments .
Synthetic Innovations
科学的研究の応用
Treatment of Chronic Hepatitis C
Daclatasvir is predominantly used in combination with other antiviral agents, such as sofosbuvir and ribavirin. The following table summarizes the key studies demonstrating its efficacy:
Study Name | Treatment Regimen | Patient Population | SVR12 Rate (%) | Notes |
---|---|---|---|---|
COMMAND | This compound + PegIFNα + Ribavirin | Genotype 1-4 chronic HCV | High rates | Effective for various genotypes |
ALLY-1 | This compound + Sofosbuvir + Ribavirin | Advanced cirrhosis or post-transplant | 95% (Genotype 1) | Well tolerated with high SVR rates |
Real-world Study | This compound + Sofosbuvir ± Ribavirin | Veterans with Genotype 2 & 3 | 94% (Genotype 2) | Demonstrated effectiveness in routine practice |
Clinical Trial | This compound + Sofosbuvir | Treatment-naïve patients | 88% (Genotype 1a) | High SVR rates in both cirrhotic and non-cirrhotic patients |
Efficacy Across Genotypes
The combination of this compound with sofosbuvir has shown high sustained virologic response (SVR) rates across various HCV genotypes:
- Genotype 1 : SVR rates range from 88% to over 99% depending on the presence of cirrhosis.
- Genotype 3 : Achieved SVR rates of up to 98% in non-cirrhotic patients and around 83% in those with advanced liver disease.
Safety Profile
This compound has been generally well tolerated, with few serious adverse events reported. In clinical trials, most side effects were mild to moderate and included fatigue, headache, and nausea. The ALLY-1 study noted no treatment-related serious adverse events among participants.
Real-World Effectiveness
Recent observational studies have reinforced the findings from clinical trials. For instance, a study involving over 5,400 patients treated with this compound plus sofosbuvir showed SVR rates of approximately:
- 94.5% for genotype 2
- 90% for genotype 3
These results highlight this compound's effectiveness in real-world settings and its potential to address unmet medical needs among diverse patient populations.
Applications Beyond Hepatitis C
Emerging research has explored the potential repurposing of this compound for other viral infections, including:
- COVID-19 : Preliminary studies indicated that this compound combined with sofosbuvir may reduce mortality and improve recovery times in hospitalized patients compared to standard care .
Case Studies
Several case studies have documented the successful application of this compound in challenging patient populations:
- A case involving a patient with decompensated cirrhosis demonstrated an SVR rate of 83% when treated with this compound and sofosbuvir.
- Another case highlighted successful treatment outcomes in patients post-liver transplantation, achieving SVR rates exceeding 90% .
作用機序
Daclatasvir exerts its antiviral effects by binding to the N-terminus within Domain 1 of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, effectively disrupting the viral life cycle. NS5A is a multifunctional protein that plays a critical role in the replication complex, and its inhibition by this compound leads to a rapid decline in HCV RNA levels .
類似化合物との比較
Daclatasvir is part of a class of antiviral agents known as direct-acting antivirals (DAAs). Similar compounds include sofosbuvir, ledipasvir, and velpatasvir.
Comparison:
Sofosbuvir: Unlike this compound, sofosbuvir targets the HCV RNA polymerase NS5B, inhibiting viral RNA synthesis.
Ledipasvir: Ledipasvir also targets NS5A but has a different binding profile and pharmacokinetic properties compared to this compound.
Velpatasvir: Velpatasvir is a pan-genotypic NS5A inhibitor with a broader spectrum of activity compared to this compound.
Uniqueness: this compound’s unique binding affinity and selectivity for NS5A make it a potent antiviral agent with a well-characterized pharmacokinetic profile. Its ability to achieve high SVR rates in combination therapies highlights its importance in the treatment of HCV infections .
生物活性
Daclatasvir (DCV) is a potent direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. It functions as an NS5A inhibitor, playing a crucial role in the replication complex of HCV. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential applications beyond HCV treatment.
This compound targets the NS5A protein of HCV, which is essential for viral replication and assembly. Research indicates that this compound binds to the N-terminus of Domain 1 of NS5A, leading to structural distortions that inhibit its function. This inhibition affects both viral RNA replication and the assembly of new virions, making this compound a critical component in HCV treatment regimens .
Antiviral Efficacy
This compound exhibits potent antiviral activity across various HCV genotypes. The effective concentration (EC50) values indicate its high potency:
HCV Genotype | EC50 Range (nM) |
---|---|
1a | 0.001 - 1.25 |
1b | 0.001 - 1.25 |
2a | 0.034 - 19 |
3a | 0.001 - 1.25 |
4a | 0.001 - 1.25 |
5a | 0.001 - 1.25 |
6a | 0.001 - 1.25 |
These values demonstrate that this compound is effective against multiple genotypes, supporting its classification as a pan-genotypic agent .
Clinical Studies and Findings
Several clinical trials have evaluated the efficacy of this compound, often in combination with sofosbuvir (SOF). A notable study assessed an 8-week regimen of this compound (60 mg) combined with sofosbuvir (400 mg). The results indicated a high sustained virologic response at week 12 (SVR12) rate of 97% (95% CI: 93–100%), comparable to longer treatment durations .
Case Study Overview
- Study Name: Ally-3
- Population: 152 patients with chronic HCV genotype 3 infection
- Treatment: this compound (60 mg) + Sofosbuvir (200 mg) for 12 weeks
- Results:
Applications Beyond Hepatitis C
Recent research has explored the potential of this compound in treating other viral infections, particularly SARS-CoV-2, the virus responsible for COVID-19. In vitro studies demonstrated that this compound inhibited SARS-CoV-2 replication in various cell lines with potencies ranging from 0.6 to 1.1 μM , indicating its potential as a therapeutic option against COVID-19 .
Summary of Findings on COVID-19
Cell Line | Inhibition Concentration (μM) |
---|---|
Vero | 0.8 |
HuH-7 | 0.6 |
Calu-3 | 1.1 |
These findings suggest that this compound may have broader applications, warranting further investigation into its efficacy against other viral pathogens .
特性
Key on ui mechanism of action |
NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo. |
---|---|
CAS番号 |
1009119-64-5 |
分子式 |
C40H50N8O6 |
分子量 |
738.9 g/mol |
IUPAC名 |
methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1 |
InChIキー |
FKRSSPOQAMALKA-URRMOVRVSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
異性体SMILES |
CC(C)C(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
ピクトグラム |
Irritant; Health Hazard |
溶解性 |
Freely soluble (>700 mg/mL) |
同義語 |
BMS-790052 Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester daclatasvir Daklinza |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does daclatasvir exert its antiviral activity against HCV?
A1: this compound binds to NS5A, a viral protein essential for HCV replication. [] This binding disrupts the formation of the membranous web, the site of HCV RNA replication, thereby inhibiting viral replication. []
Q2: Does this compound affect NS5A stability or dimerization?
A2: No, studies indicate that this compound does not impact NS5A stability or its ability to form dimers. []
Q3: Are there multiple stages in the HCV life cycle that this compound targets?
A3: Yes, modeling suggests that this compound effectively blocks both viral RNA synthesis and virion assembly/secretion. []
Q4: Does this compound inhibit phosphatidylinositol-4 kinase IIIα (PI4KIIIα)?
A4: While PI4KIIIα is known to play a role in HCV replication, this compound’s inhibition of membranous web formation is not linked to a direct effect on this enzyme. []
Q5: What is the molecular formula and weight of this compound?
A5: This information is not provided in the research articles provided. You can find this information in drug databases or the this compound prescribing information.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not described as having catalytic properties in these research articles. Its mechanism of action relies on binding and inhibiting NS5A rather than catalyzing a chemical reaction.
Q7: Have computational methods been employed to study this compound?
A10: Yes, molecular docking studies were used to investigate the interaction between this compound and NS5A dimers. [] Additionally, multiscale modeling helped understand this compound's effects on the HCV intracellular lifecycle. []
Q8: How do modifications to the this compound structure affect its activity?
A11: Research indicates that the Y93H mutation in NS5A, a common resistance mutation, impairs its interaction with a this compound derivative. [] This suggests that the region around the Y93 residue is crucial for this compound binding and activity.
Q9: What is the impact of body weight and other factors on this compound pharmacokinetics?
A12: Body weight and serum albumin were found to be significant determinants of this compound apparent volume of distribution in adolescents. [] Other factors like age, baseline BMI, hematocrit, and specific genotypes of ABCB11 and HNF4α also influenced this compound concentrations. []
Q10: Does this compound interact with drug transporters?
A13: Yes, this compound is a substrate of P-glycoprotein (P-gp), a drug transporter. []
Q11: Are there any clinically significant drug interactions with this compound?
A14: this compound requires dose adjustments when co-administered with atazanavir/ritonavir and efavirenz, both being potent modulators of CYP3A4, the enzyme primarily responsible for this compound metabolism. [, ] No significant interactions were observed with tenofovir. []
Q12: What is the clinical efficacy of this compound in treating chronic HCV infection?
A16: Numerous clinical trials have shown that this compound-based regimens achieve high sustained virologic response (SVR) rates in patients with various HCV genotypes, including those with cirrhosis and those who failed prior therapies. [, , , , , , , , , , , , , , , , , , , , , ]
Q13: What are the known mechanisms of resistance to this compound?
A17: The Y93H mutation in the NS5A protein is a well-characterized resistance mutation that reduces this compound's binding affinity and antiviral activity. [, , ]
Q14: What are potential future directions for research on this compound?
A14: Future research could focus on:
- Optimizing DAA combinations for HCV genotype 3: Genotype 3, particularly in cirrhotic patients, remains a challenge. [] Further research is needed to optimize treatment strategies, potentially including the addition of ribavirin or exploring novel drug combinations.
- Understanding the long-term effects of DAA therapy: While DAAs have revolutionized HCV treatment, long-term data on their impact on HCC risk are still emerging. [] Continued monitoring and research are essential to assess the long-term implications of DAA therapy on liver health.
- Improving affordability and accessibility: Expanding access to affordable generic versions of this compound, especially in resource-limited settings, is crucial for achieving global HCV elimination goals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。